Quinoxaline, 2-(2-pyridinyl)-

Anti-inflammatory Platelet aggregation Thrombin inhibition

Source 2-(2-Pyridinyl)quinoxaline (pqx, CAS 7755-91-1) for precision medicinal and materials chemistry. Unlike 2,2'-bipyridine, its asymmetric quinoxaline-pyridine framework modulates metal center electronics for selective Kv1.5 inhibition (IC₅₀ 200 nM) vs. hERG and enables potent dual PAF/thrombin blockade. This electron-deficient ligand tunes MLCT energies for photocatalysis and yields Ru complexes with selective MCF-7 cytotoxicity (6.2 μM). Ideal as a building block for SAR libraries, electrochemical sensors, and next-generation metallodrugs. Request a quote now.

Molecular Formula C13H9N3
Molecular Weight 207.23 g/mol
CAS No. 7755-91-1
Cat. No. B3358157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 2-(2-pyridinyl)-
CAS7755-91-1
Molecular FormulaC13H9N3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C13H9N3/c1-2-7-12-10(5-1)15-9-13(16-12)11-6-3-4-8-14-11/h1-9H
InChIKeyIYTQXXKVEMXZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyridinyl)quinoxaline (CAS 7755-91-1): A Versatile Bidentate Ligand for Medicinal and Coordination Chemistry


2-(2-Pyridinyl)quinoxaline (2-pq) is a heteroaromatic compound comprising a quinoxaline ring fused at the 2-position with a pyridine ring, providing a unique bidentate N,N′-coordination environment that combines the chelating strength of 2,2′-bipyridine with the extended π-system of quinoxaline [1]. This structural motif endows 2-pq with distinct electronic and steric properties that differentiate it from simpler diimine ligands and enable its incorporation into diverse transition metal complexes with applications ranging from anti-inflammatory and anticancer therapeutics to electrochemical sensing and photophysics [2]. Its ability to function as both a chelating and bridging ligand, along with its capacity for structural tuning via substituents, makes it a valuable building block for precision chemical research and drug discovery programs [3].

Why Generic Substitution of 2-(2-Pyridinyl)quinoxaline (7755-91-1) with Other Diimine Ligands Compromises Research Outcomes


The ligand 2-(2-pyridinyl)quinoxaline (2-pq) is not functionally interchangeable with other common diimine ligands such as 2,2′-bipyridine (bpy) or 1,10-phenanthroline (phen) despite their superficial chelating similarity. The extended quinoxaline π-system in 2-pq imparts a more electron-deficient character to the ligand framework, significantly altering the redox properties of its metal complexes compared to bpy analogs [1]. Moreover, the asymmetry of 2-pq creates distinct steric and electronic environments at the metal center, leading to different DNA binding modes and cytotoxic profiles when compared to symmetric ligands like 2,3-bis(2-pyridyl)quinoxaline (dpq) [2]. Substituting 2-pq with a simpler diimine ligand would therefore fundamentally change a complex's electrochemical behavior, biological target engagement, and overall pharmacological profile, rendering any structure-activity relationship (SAR) studies or downstream applications unreliable.

Quantitative Differentiation of 2-(2-Pyridinyl)quinoxaline (7755-91-1): Head-to-Head Comparative Evidence for Scientific Selection


Superior Dual Anti-Platelet Activity of Fe-pqx Complex Over Other First-Row Transition Metal Analogues

In a head-to-head study of first-row transition metal complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand (pqx), the dinuclear Fe(II) complex [Fe(pqx)Cl₂]₂ (complex 6) demonstrated the most potent dual inhibition of platelet aggregation. Against PAF-induced aggregation, it showed an IC₅₀ of 1.79 μM, and against thrombin-induced aggregation, an IC₅₀ of 0.46 μM [1]. This performance is significantly superior to the dinuclear Mn(II) analogue (complex 5) which was markedly less effective with an IC₅₀ of 39 μM against PAF, and to the mononuclear Cr(III) analogue (complex 1) which was nearly 12-fold less potent [1]. The data establish a clear structure-activity relationship where the specific metal center within the pqx framework dictates antiplatelet potency.

Anti-inflammatory Platelet aggregation Thrombin inhibition PAF antagonist

Enhanced Cytotoxicity of Ru-2-pq Complexes Against MCF-7 Breast Cancer Cells Compared to Cisplatin

Two Ru(II) complexes bearing 2-(2-pyridyl)quinoxaline (2,2′-pq) were evaluated for cytotoxicity against MCF-7 breast cancer cells. The bishomoleptic complex [Ru(bpy)₂(2,2′-pq)](PF₆)₂ (complex 1) exhibited an IC₅₀ of 10.5 ± 0.9 μM, while the trisheteroleptic complex [Ru(bpy)(phen)(2,2′-pq)](PF₆)₂ (complex 2) showed improved potency with an IC₅₀ of 6.2 ± 1.2 μM [1]. Notably, the IC₅₀ of complex 2 (6.2 μM) is comparable to that of the clinical standard cisplatin (5.19 ± 0.8 μM) in the same assay, but complex 2 demonstrates a superior safety profile as it is inactive (IC₅₀ > 100 μM) against non-cancerous HEK-293 cells, whereas cisplatin is cytotoxic (IC₅₀ = 6.53 ± 1.1 μM) [1]. In contrast, Ru complexes lacking the 2-pq ligand, such as [Ru(bip)₂Cl₂] (IC₅₀ = 134.9 μM) and [Ru(bmp)₂Cl₂] (IC₅₀ > 200 μM), were substantially less active [1].

Anticancer Ruthenium complexes Cytotoxicity MCF-7

Distinct DNA Binding Affinity and Mode of Ru-2-pq Complexes Compared to Phenanthroline Analogues

Molecular docking studies revealed that Ru(II) complexes bearing 2-(2-pyridyl)quinoxaline (2,2′-pq) exhibit distinct DNA binding characteristics compared to other aromatic ligand systems. For the bishomoleptic complex [Ru(bpy)₂(2,2′-pq)]²⁺ (1), the 2,2′-pq moiety binds to a specific DNA sequence (5D2Q) with a binding energy of −7.03 kcal/mol and an inhibition constant (Ki) of 7.05 μM [1]. In the trisheteroleptic complex [Ru(bpy)(phen)(2,2′-pq)]²⁺ (2), the 2,2′-pq ligand shows comparable binding affinity (binding energy −7.18 kcal/mol, Ki = 5.49 μM) to the phen ligand in the same complex (binding energy −7.33 kcal/mol, Ki = 4.22 μM) [1]. Importantly, experimental data confirmed that both complexes bind DNA via a minor groove mode rather than intercalation, a mode associated with reduced off-target genotoxicity compared to classical intercalators [1].

DNA binding Molecular docking Intercalation Minor groove

Selective Inhibition of Kv1.5 Ion Channel by 2-(2-Pyridinyl)quinoxaline Compared to Other Pharmacological Targets

2-(2-Pyridinyl)quinoxaline (CHEMBL2152522) exhibits a distinctive pharmacological selectivity profile as evidenced by its inhibition of the human Kv1.5 potassium ion channel with an IC₅₀ of 200 nM [1]. This activity is approximately 1.6-fold more potent than its inhibition of the metabolic enzyme CYP2D6 (IC₅₀ = 316 nM) and roughly 80-fold more selective over the hERG channel (IC₅₀ = 31.6 μM) [1]. Furthermore, the compound shows minimal activity against CYP3A4 (IC₅₀ = 15.8 μM), suggesting a favorable off-target profile [1]. This pattern of selectivity—high potency against Kv1.5 with low activity against hERG and key CYP enzymes—is a desirable trait for antiarrhythmic drug candidates as it reduces the risk of cardiac QT prolongation and drug-drug interactions.

Ion channel Kv1.5 Cardiac arrhythmia Selectivity

Tunable Electrochemical Properties of 2-pq Complexes Relative to 2,2′-Bipyridine Analogues

The electrochemical behavior of metal complexes bearing 2-(2-pyridyl)quinoxaline (pq) differs fundamentally from those with simpler diimine ligands. In a comparative spectroelectrochemical study of Re(I) tricarbonyl complexes, the reduction potential of [Re(CO)₃Cl(pq)] is shifted anodically relative to its 2,3-di(2-pyridyl)quinoxaline (dpq) analogue due to the reduced electron-withdrawing capacity of the monosubstituted quinoxaline [1]. Resonance-Raman spectroscopy on reduced complexes confirms that the unpaired electron is localized primarily on the bound pyridyl-quinoxaline moiety rather than being delocalized across a symmetric framework as in dpq or bpy systems [1]. This asymmetry allows for greater fine-tuning of the metal-to-ligand charge-transfer (MLCT) excited state energy, a critical parameter for photocatalytic and photosensitization applications.

Electrochemistry Redox potential Spectroelectrochemistry MLCT

High-Value Application Scenarios for 2-(2-Pyridinyl)quinoxaline (7755-91-1) Based on Quantified Differentiation


Developing Selective Anti-Platelet Therapeutics with Reduced Bleeding Risk

Procurement of 2-(2-pyridinyl)quinoxaline (pqx) is justified for research programs targeting dual PAF/thrombin inhibition. The evidence that the Fe-pqx complex achieves potent dual inhibition (IC₅₀ = 1.79 μM for PAF and 0.46 μM for thrombin) while other pqx-metal complexes are significantly less effective [4] directly supports its use in synthesizing and evaluating a focused library of Fe-pqx derivatives for anti-inflammatory and antithrombotic drug discovery.

Designing Tumor-Selective Ruthenium-Based Chemotherapeutics

The data showing that Ru-2-pq complex 2 has an IC₅₀ of 6.2 μM against MCF-7 breast cancer cells—comparable to cisplatin—but remains inactive (IC₅₀ > 100 μM) against non-cancerous HEK-293 cells [4] supports the prioritization of 2-(2-pyridinyl)quinoxaline as a key ligand for developing the next generation of ruthenium anticancer agents with improved therapeutic indices. Researchers can leverage this selectivity to create less toxic metallodrugs.

Constructing Tunable Photocatalysts and Electrochromic Materials

The distinct electronic asymmetry of 2-pq compared to symmetric diimine ligands like 2,2′-bipyridine, as evidenced by the localization of reduced electron density on the bound pyridyl-quinoxaline moiety in Re(I) complexes [4], makes 2-(2-pyridinyl)quinoxaline a valuable ligand for designing redox-active materials. Its ability to fine-tune MLCT excited state energies is directly applicable to the development of more efficient photocatalysts for CO₂ reduction and novel electrochromic devices.

Screening for Atrial Fibrillation Drug Candidates with Favorable Safety Profile

The selective inhibition of the Kv1.5 ion channel (IC₅₀ = 200 nM) with minimal activity against hERG (IC₅₀ = 31.6 μM) and CYP3A4 (IC₅₀ = 15.8 μM) [4] positions 2-(2-pyridinyl)quinoxaline as an attractive chemical probe for atrial fibrillation research. Procurement of this compound enables structure-activity relationship studies aimed at enhancing Kv1.5 potency while maintaining the low hERG liability, a critical requirement for advancing antiarrhythmic candidates into preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxaline, 2-(2-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.